molecular formula C14H13NaO3 B1603906 Pindone sodium salt CAS No. 6120-20-3

Pindone sodium salt

Cat. No.: B1603906
CAS No.: 6120-20-3
M. Wt: 252.24 g/mol
InChI Key: PPRNMFDWJLACKG-UHFFFAOYSA-N
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Description

Historical Development of Indandione Anticoagulants in Scientific Inquiry

The scientific exploration of indandione derivatives as anticoagulants began in the mid-20th century. scispace.com These compounds, including Pindone (B1678384), were investigated for their potential in medicine and as rodenticides. researchgate.net Early research in the 1940s and 1950s established the anticoagulant properties of this chemical class. scispace.comacs.org The development of Pindone and its sodium salt was part of a broader effort to find effective methods for managing rodent and other vertebrate pest populations. scispace.com In the USSR, extensive research was conducted on over 40 indandione compounds, with Pindone and its sodium salt being identified as highly efficacious for rodent control. scispace.com

Contemporary Significance of Pindone Sodium Salt in Vertebrate Management Research

This compound continues to be a subject of research in vertebrate management, primarily for the control of rabbit populations in regions like Australia and New Zealand. scispace.comcore.ac.ukresearchgate.net Its use is often considered in areas where other poisons, such as sodium fluoroacetate (B1212596) (1080), are deemed unsuitable due to risks to non-target species or proximity to urban areas. pestsmart.org.auapvma.gov.au Research focuses on its efficacy, the potential for secondary poisoning of non-target animals, and the development of resistance. researchgate.netenvirolink.govt.nz The water solubility of the sodium salt form is a key area of investigation, with studies exploring its breakdown in the environment and its persistence in comparison to the less soluble Pindone acid. apvma.gov.auact.gov.au

Overview of Key Research Domains and Methodological Approaches

Scientific investigation into this compound employs a variety of research domains and methodologies. Key areas of study include:

Toxicology and Ecotoxicology: Researchers assess the toxicity of this compound to both target and non-target species. apvma.gov.auenvirolink.govt.nz This involves laboratory-based studies to determine lethal doses (LD50 values) and field studies to monitor the impact on local fauna. envirolink.govt.nzresearchgate.net

Residue Analysis: Analytical chemistry techniques are used to measure the concentration of Pindone residues in animal tissues and the environment. researchgate.net This data is crucial for assessing the risk of secondary poisoning to predators and scavengers. researchgate.net

Behavioral Studies: Research is conducted to understand how target animals, such as rabbits, interact with baits containing this compound. core.ac.uk This includes studies on bait acceptance and the potential for bait shyness. act.gov.au

Environmental Fate: Studies investigate the persistence and degradation of this compound in soil and water to understand its environmental impact. scispace.comapvma.gov.auact.gov.au

Interdisciplinary Contexts of this compound Studies

The study of this compound is inherently interdisciplinary, drawing on expertise from various scientific fields:

Environmental Science: Research in this area examines the broader ecological consequences of using this compound for pest control, including its effects on food webs and ecosystem health. envirolink.govt.nz

Ecotoxicology: This field focuses on the toxic effects of this compound on a wide range of organisms within an ecosystem, from soil invertebrates to birds of prey. envirolink.govt.nzresearchgate.net

Analytical Chemistry: Advanced analytical methods are essential for detecting and quantifying this compound and its metabolites in various environmental and biological samples. researchgate.net This allows for accurate risk assessments and monitoring of its environmental fate.

Detailed Research Findings

Table 1: Comparative Efficacy and Properties of Pindone Formulations

PropertyPindone AcidThis compoundResearch Findings
Water Solubility LowHighThe higher water solubility of the sodium salt may lead to faster breakdown in moist conditions, though this is not definitively proven. apvma.gov.auact.gov.aupestsmart.org.au
Toxicity Essentially equivalent to the sodium salt once ingested.Essentially equivalent to the acid form once ingested.Gastric acidity converts the sodium salt to the free acid form in the stomach. semanticscholar.orgapvma.gov.au
Bait Application Often used as a powder concentrate. pestsmart.org.aupestsmart.org.auTypically a liquid concentrate that can be sprayed onto bait. core.ac.ukpestsmart.org.auThe liquid form of the sodium salt allows for easier application in some contexts. core.ac.uk
Persistence Potentially longer-lasting in baits due to lower water solubility. apvma.gov.auMay have a shorter active period in baits exposed to moisture. apvma.gov.aupestsmart.org.auResearch is ongoing to fully substantiate the differences in persistence in field conditions. apvma.gov.auact.gov.au

Table 2: Key Research Findings on Pindone Residues and Environmental Fate

Research AreaKey Findings
Residue in Target Species The highest concentrations of Pindone residues are typically found in the liver and fat tissues of poisoned animals. researchgate.net
Secondary Poisoning Risk The presence of residues in poisoned animals poses a risk of secondary poisoning to predators and scavengers that consume them. researchgate.netenvirolink.govt.nz
Environmental Breakdown Studies have attempted to recover this compound residues from soil beneath baits, often without success, suggesting some level of breakdown. apvma.gov.au However, residues have been found in soil at bait storage sites. scispace.com
Persistence in Livestock In sheep, Pindone residues were found to be undetectable in the liver after 16 days following sub-lethal exposure. researchgate.net
Aquatic Contamination The risk of aquatic toxicology is generally considered low as Pindone baits are applied on land. apvma.gov.au

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

6120-20-3

Molecular Formula

C14H13NaO3

Molecular Weight

252.24 g/mol

IUPAC Name

sodium;2-(2,2-dimethylpropanoyl)inden-2-ide-1,3-dione

InChI

InChI=1S/C14H13O3.Na/c1-14(2,3)13(17)10-11(15)8-6-4-5-7-9(8)12(10)16;/h4-7H,1-3H3;/q-1;+1

InChI Key

PPRNMFDWJLACKG-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=O)[C-]1C(=O)C2=CC=CC=C2C1=O.[Na+]

Canonical SMILES

CC(C)(C)C(=O)[C-]1C(=O)C2=CC=CC=C2C1=O.[Na+]

Other CAS No.

6120-20-3

Related CAS

83-26-1 (Parent)

Origin of Product

United States

Chemical Structure, Synthesis, and Derivatization Studies

Molecular Architecture and Isomeric Forms of Pindone (B1678384) (keto-enol tautomerism)

Pindone, or 2-Pivalyl-1,3-indandione, possesses a molecular structure characterized by an indandione backbone with an attached pivaloyl group. ontosight.ai A significant feature of Pindone's chemistry is its existence in a state of tautomeric equilibrium. semanticscholar.org Tautomers are isomers of a compound which differ only in the position of a proton and a double bond. In the case of Pindone, this manifests as keto-enol tautomerism, where the molecule can exist as a diketone (keto form) or as one of two enol forms. semanticscholar.orgsemanticscholar.org

The keto form contains three keto (C=O) groups. semanticscholar.org Through a 1,3-type proton shift, the keto form can convert into two different enol tautomers: an endocyclic enol and an exocyclic enol. semanticscholar.orgsemanticscholar.org Density Functional Theory (DFT) studies have been conducted to determine the relative stability of these forms. semanticscholar.orgresearchgate.net These computational analyses revealed that the endocyclic enol form is thermodynamically more stable than both the exocyclic enol and the original keto form of Pindone. semanticscholar.orgearthlinepublishers.com This stability is partly attributed to the formation of a six-membered ring via hydrogen bonding between the enol's hydroxyl group and a nearby carbonyl oxygen. semanticscholar.org The two enol forms also exhibit distinct electronic properties, such as having dipole moment vectors that point in opposite directions. semanticscholar.orgearthlinepublishers.com

Table 1: Calculated Properties of Pindone Tautomers This table presents theoretical data from DFT calculations, comparing properties of the main Pindone structure and its enol tautomers.

PropertyPindone (Keto form)Endocyclic Enol (P1)Exocyclic Enol (P2)Reference
Relative StabilityLess StableMost StableLess Stable semanticscholar.org
Dipole Moment OrderP1 > Pindone > P2HighestLowest semanticscholar.org
Polarizability OrderPindone > P1 > P2IntermediateLowest semanticscholar.org

Synthetic Methodologies and Chemical Modifications Relevant to Research

The synthesis of Pindone is classically achieved through the condensation reaction of diethyl phthalate (B1215562) and pinacolone. semanticscholar.org The resulting compound, Pindone acid, can then be converted to its sodium salt.

The preparation of Pindone sodium salt involves reacting Pindone with a sodium base. google.comsmolecule.com A common laboratory and industrial method uses sodium hydroxide (B78521) or sodium methylate in an alcohol solvent like methanol (B129727) or ethanol. google.com One patented method describes dissolving Pindone and sodium hydroxide in an alcohol, then adding an azeotrope-forming solvent like benzene (B151609) or toluene. google.com The mixture is heated, and the azeotrope of alcohol, water, and benzene/toluene is distilled off. google.com Upon cooling, the this compound precipitates from the solution and can be isolated through filtration and drying. google.com This process is reported to be safe, simple, and high in yield. google.com

Information regarding specific chemical modifications of Pindone for research purposes, beyond the formation of its sodium salt, is not extensively detailed in publicly available literature.

Structural Characterization of this compound and Related Metabolites

The structural identity of Pindone and its derivatives is confirmed using standard spectroscopic techniques. nih.gov These methods are crucial for quality control in synthesis and for detecting the compound in various samples.

Infrared (IR) Spectroscopy : Provides information about the functional groups present in the molecule. The IR spectrum for this compound is used as a standard for comparison to confirm the identity of a synthesized product. google.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR spectroscopy has been used to elucidate the structure of Pindone and related compounds. nih.govresearchgate.net

Mass Spectrometry (MS) : Gas chromatography-mass spectrometry (GC-MS) is a powerful technique used to detect and identify Pindone in biological fluids. nih.gov The electron ionization mass spectrum of Pindone is well-documented, providing a fragmentation pattern that serves as a chemical fingerprint. nist.gov

The metabolism of Pindone has been studied, though the complete suite of metabolites is not fully described. researchgate.net It is known that the liver is the primary site of metabolism. researchgate.net The metabolic processes are generally biphasic, involving an initial rapid phase followed by a more prolonged terminal phase. researchgate.net Key metabolic pathways include hydroxylation, where hydroxyl groups are added to the molecule. researchgate.net These hydroxylated metabolites can then undergo further conjugation with glucuronic acid before being circulated. researchgate.net Unmetabolised Pindone has also been detected in the feces of laboratory animals. researchgate.net

Table 2: Spectroscopic Data for Pindone Characterization This table summarizes the analytical techniques used for the structural identification of Pindone.

TechniqueApplicationReference
IR SpectroscopyConfirms functional groups and used as a standard for product identity. google.comnih.gov
¹H NMR SpectroscopyUsed for structural elucidation. nih.gov
GC-MSDetection and identification in biological fluids (e.g., stomach contents). nih.gov
UV-VIS SpectroscopyUsed for quantitative analysis by measuring absorption at specific wavelengths (e.g., 281-283 nm). nih.gov

Comparative Chemical Reactivity Studies of Pindone Acid and this compound

The primary chemical difference between Pindone (often referred to as Pindone acid) and this compound lies in their solubility. semanticscholar.orgapvma.gov.au Pindone acid has low solubility in water, whereas this compound is water-soluble. apvma.gov.aupestsmart.org.aunsw.gov.au This distinction in physical properties can influence their behavior under different environmental conditions. For instance, it is proposed that baits made from the water-soluble sodium salt may lose the active compound more rapidly in wet conditions compared to baits made from the less soluble acid form. apvma.gov.auapvma.gov.au

Despite this difference in solubility, the two forms are considered essentially equivalent in terms of their ultimate biological action once ingested. semanticscholar.orgapvma.gov.au The acidic environment of the stomach is sufficient to convert the this compound into the "free acid" form of Pindone. semanticscholar.orgapvma.gov.au Consequently, both forms break down into the same end products in the body. semanticscholar.orgsemanticscholar.org

Table 3: Comparative Properties of Pindone Acid and this compound This table highlights the key differences between the acid and salt forms of Pindone.

PropertyPindone AcidThis compoundReference
FormEquilibrium of keto and enol tautomers.Sodium salt of the enolate form. semanticscholar.orgapvma.gov.au
Water SolubilityLowSoluble apvma.gov.aupestsmart.org.aunsw.gov.au
Behavior in Gastric AcidRemains as the free acid.Liberates the free acid form. semanticscholar.orgapvma.gov.au
Environmental Leaching (Wet Conditions)Lower potentialHigher potential apvma.gov.auenvirolink.govt.nz

Biochemical Mechanisms of Action Research

Molecular Interference with Vitamin K Epoxide Reductase (VKORC1) Function

Pindone (B1678384) acts as an antagonist to vitamin K by inhibiting the enzyme Vitamin K Epoxide Reductase (VKORC1). healthcouncil.nlvulcanchem.comaopwiki.org VKORC1 is an integral membrane protein located in the endoplasmic reticulum of liver cells. ebi.ac.ukuniprot.org This enzyme is responsible for the reduction of vitamin K 2,3-epoxide back to its active hydroquinone (B1673460) form. ebi.ac.uk This recycling process is essential to maintain a sufficient supply of reduced vitamin K, which serves as a cofactor for the enzyme gamma-glutamyl carboxylase. ontosight.ai

Pindone and other anticoagulants block the VKORC1 enzyme, preventing the regeneration of active vitamin K. escholarship.org This inhibition leads to a depletion of the reduced form of vitamin K within the liver cells. ontosight.aidoc.govt.nz The molecular basis for this inhibition is believed to be the binding of pindone to the active site of VKORC1, competing with the natural substrate, vitamin K epoxide. aopwiki.orgescholarship.org While the precise binding interactions are complex, it is understood that this interference disrupts the normal catalytic cycle of the enzyme. ebi.ac.uk

Disruption of Coagulation Factor Synthesis Pathways

The depletion of active vitamin K directly impacts the synthesis of several key coagulation factors. semanticscholar.orgpestsmart.org.auapvma.gov.au Specifically, the synthesis of prothrombin (Factor II), Factor VII, Factor IX, and Factor X, as well as the anticoagulant proteins C and S, are dependent on a vitamin K-mediated post-translational modification. healthcouncil.nlontosight.aiactpestcontrol.com.au This modification involves the gamma-carboxylation of specific glutamic acid residues on these protein precursors. ontosight.ai

The enzyme gamma-glutamyl carboxylase requires reduced vitamin K as a cofactor to carry out this carboxylation. ontosight.ai In the presence of pindone and the resulting deficiency of reduced vitamin K, this carboxylation is incomplete. vulcanchem.com Consequently, the liver produces and releases under-carboxylated, biologically inactive forms of these clotting factors into the bloodstream. aopwiki.org These non-functional factors are incapable of effectively participating in the coagulation cascade, leading to a reduced ability of the blood to clot. semanticscholar.orgapvma.gov.au This ultimately results in an increased prothrombin time, a measure of how long it takes for blood to clot, and can lead to internal hemorrhaging. semanticscholar.orgscispace.com

Comparative Analysis of Biochemical Potency Across First-Generation Anticoagulants

First-generation anticoagulants, including pindone, warfarin, and coumatetralyl, generally require multiple ingestions to be effective. apvma.gov.au Their potency is considered lower than that of second-generation anticoagulants like brodifacoum and bromadiolone (B606368). rabbitfreeaustralia.org.audoc.govt.nz This difference in potency is linked to their binding affinity for VKORC1 and their persistence in the body. doc.govt.nzdiva-portal.org

Second-generation anticoagulants exhibit a greater binding affinity for VKORC1 and tend to accumulate in the liver for longer periods, resulting in a more prolonged and potent anticoagulant effect from a single dose. doc.govt.nzdiva-portal.org In contrast, first-generation compounds like pindone have a lower binding affinity and are eliminated from the body more rapidly. doc.govt.nzdiva-portal.org For instance, in sheep, pindone was undetectable in the liver after 16 days, whereas bromadiolone was detectable for 256 days. researchgate.net This necessitates repeated exposure to first-generation anticoagulants to maintain a sufficient concentration to inhibit VKORC1 effectively. apvma.gov.au

Table 1: Comparative Properties of First-Generation Anticoagulants This table provides a general comparison. Specific values can vary based on the species and the study.

AnticoagulantChemical ClassPotency Relative to WarfarinPersistence in Liver
Pindone IndandioneSimilar to lowerShort
Warfarin HydroxycoumarinStandardShort
Diphacinone (B1670724) IndandioneMore potentShort
Chlorophacinone (B1668802) IndandioneMore potentModerate
Coumatetralyl HydroxycoumarinMore potentModerate

Data sourced from multiple scientific reviews on anticoagulant rodenticides. escholarship.orgrrac.info

Enzyme Kinetics and Binding Affinity Studies of Pindone with Target Proteins

Detailed enzyme kinetic studies specifically for pindone's interaction with VKORC1 are not extensively available in publicly accessible literature. However, the general principles of enzyme kinetics and binding affinity apply. numberanalytics.comnih.gov The inhibitory effect of pindone on VKORC1 can be characterized by kinetic parameters such as the inhibition constant (Ki), which quantifies the binding affinity of the inhibitor to the enzyme. A lower Ki value indicates a higher binding affinity.

The weaker potency of first-generation anticoagulants like pindone is associated with a generally lower binding affinity for VKORC1 compared to second-generation compounds. doc.govt.nz This lower affinity means that a higher concentration of pindone is required to achieve the same level of enzyme inhibition as a more potent anticoagulant. The rate of association (on-rate) and dissociation (off-rate) of pindone from the VKORC1 active site also influences its effectiveness. enzymlogic.com A faster off-rate would lead to a shorter residence time of the inhibitor on the enzyme, contributing to its lower potency and the need for repeated doses. enzymlogic.com

While specific kinetic data for pindone is scarce, studies on other anticoagulants have shown that resistance can arise from mutations in the VKORC1 gene that alter the enzyme's structure and reduce the binding affinity of the anticoagulant. frontiersin.orgresearchgate.netnih.gov This further underscores the importance of binding affinity in the mechanism of action of these compounds.

Environmental Fate and Transport Research

Degradation Pathways and Kinetics

The breakdown of Pindone (B1678384) sodium salt in the environment is influenced by several factors, including hydrolysis, photolysis, and microbial action.

Hydrolytic Stability and Transformation Products

The stability of Pindone sodium salt in water is a key factor in its environmental persistence. Studies on an aqueous concentrate of Pindone sodium (25 g/L) have provided insights into its hydrolytic stability. Although the specific pH of the solution was not reported, it is presumed to be in the neutral to alkaline range. pastoralag.com.auapvma.gov.au High-performance liquid chromatography (HPLC) analysis indicated a linear decline in the concentration of Pindone sodium over time. pastoralag.com.auapvma.gov.au The extrapolated half-lives were found to be temperature-dependent: 370 weeks at 8.5°C, 27 weeks at 30.5°C, and 8.7 weeks at 39.5°C. pastoralag.com.au While this loss was attributed to degradation, the specific transformation products resulting from hydrolysis have not been identified in these studies. pastoralag.com.au It is important to note that the slight instability of the sodium salt in solution can limit the shelf life of concentrate solutions, which appears to be a pH-dependent effect. apvma.gov.au

Photodegradation Mechanisms and Rates in Environmental Matrices

Photodegradation, the breakdown of compounds by light, is considered a significant pathway for the loss of Pindone. apvma.gov.au Pindone is known to absorb visible light, and its chemical similarity to chlorophacinone (B1668802), another indandione rodenticide, suggests a susceptibility to photodegradation. apvma.gov.au Observations of residue loss primarily from the surface of baits and the inability to recover residues from the soil beneath baits support the hypothesis that photodegradation is a key dissipation mechanism. apvma.gov.au

Photochemical reactions in the environment can occur through direct or indirect photolysis. nih.gov Direct photolysis involves the direct absorption of light energy by the pesticide molecule, leading to its transformation. nih.gov Indirect photolysis, or sensitized photolysis, involves reactions with other photochemically generated reactive species. nih.gov While the specific mechanisms and rates of Pindone photodegradation in various environmental matrices (e.g., on soil surfaces, in water, or on plant surfaces) have not been detailed in the available literature, the general principles of pesticide photodegradation provide a framework for understanding its potential pathways. nih.govresearchgate.net

Biotransformation and Microbial Degradation in Soil and Water Systems

Microbial activity is a primary driver of the degradation of many organic compounds in soil and water. nih.govnu.ac.th For Pindone, it is expected that microbial degradation plays a role in its breakdown. rabbitfreeaustralia.org.audoc.govt.nz The rate of this degradation is likely influenced by environmental conditions such as temperature and the presence of microbial species capable of metabolizing the compound. doc.govt.nz While specific studies detailing the biotransformation pathways and the microorganisms involved in Pindone degradation are limited, the degradation of similar anticoagulant rodenticides is known to be facilitated by soil microorganisms. doc.govt.nz Fungi, for instance, can biotransform pesticides by altering their molecular structure, rendering them less toxic. nih.gov

Persistence and Half-Life Determination in Abiotic Environmental Compartments

The persistence of Pindone in the environment is a critical parameter for assessing its potential for long-term impacts.

Based on limited data and analogies with similar compounds, the half-life of Pindone in soil is estimated to be in the order of a month. rabbitfreeaustralia.org.au In aqueous solutions, the hydrolytic half-life of this compound is highly dependent on temperature, as detailed in the table below. pastoralag.com.au

Temperature (°C)Extrapolated Half-Life (weeks)
8.5370
30.527
39.58.7
Data from stability studies of an aqueous Pindone concentrate. pastoralag.com.au

Pindone bait itself can remain viable for at least 20 days and potentially up to 60 days, depending on the bait material. scispace.com The persistence of the active ingredient in the bait matrix is a key factor in its environmental availability. scispace.com

Sorption, Desorption, and Mobility in Soil Columns and Aquatic Sediments

The mobility of Pindone in the environment is largely governed by its sorption and desorption characteristics in soil and sediment.

Pindone itself is not water-soluble. scispace.com By analogy with other indandione rodenticides like diphacinone (B1670724) and chlorophacinone, Pindone is not expected to be highly mobile in soils. pastoralag.com.au The sodium salt form, however, is water-soluble and therefore likely to be more mobile. pastoralag.com.aunsw.gov.au Despite this, it is anticipated that any residues entering the soil would remain localized. rabbitfreeaustralia.org.au

Volatilization and Atmospheric Dispersion Potential

Volatilization, the process by which a substance transitions from a solid or liquid to a gas, and its subsequent dispersion in the atmosphere, is another potential transport pathway for environmental contaminants. Pindone is described as a non-volatile powder in its pure form. bionet.nz This low volatility suggests that volatilization and subsequent atmospheric dispersion are not likely to be significant environmental transport pathways for Pindone.

Influence of Environmental Variables on Degradation and Transport (e.g., pH, temperature, moisture)

The degradation and movement of this compound in the environment are significantly influenced by several key variables, including pH, moisture, and temperature. These factors dictate the compound's stability, persistence, and potential for transport in soil and water systems.

Influence of pH

The stability of this compound is notably dependent on pH. The compound is stable in alkaline conditions, but it undergoes hydrolytic degradation in neutral or acidic environments. vulcanchem.com This process causes it to revert to its free acid form, pindone acid. vulcanchem.com This transformation is critical as pindone acid has low water solubility, in contrast to the highly soluble sodium salt form. apvma.gov.aupestsmart.org.aunsw.gov.aupestsmart.org.au Consequently, a lower pH environment reduces the mobility of the compound by converting it to a less soluble form. The formulation of some aqueous concentrates of this compound is expected to be in a neutral to alkaline pH range to maintain stability. apvma.gov.au

Influence of Moisture

Moisture is a primary driver of this compound's transport and degradation. As the sodium salt is water-soluble, it is prone to leaching from bait materials when exposed to rainfall or high moisture conditions. apvma.gov.aurabbitfreeaustralia.org.auapvma.gov.auresearchgate.net This characteristic necessitates that baiting programs be timed to avoid wet weather to ensure efficacy. rabbitfreeaustralia.org.au Studies on baits made from the less soluble pindone acid showed a loss of approximately 30% of the active ingredient after moderate rainfall, highlighting the significant impact of water on all forms of pindone. apvma.gov.au

Influence of Temperature

Temperature plays a crucial role in the degradation rate of this compound. Higher temperatures generally accelerate the breakdown of the compound. rabbitfreeaustralia.org.au Accelerated stability studies have provided specific data on this relationship, showing a direct correlation between increased temperature and a shorter half-life. vulcanchem.com For instance, one study of an aqueous solution of this compound noted a half-life of 8.7 weeks at 39.5°C. vulcanchem.com In contrast, a separate analysis of a Pindone sodium concentrate solution extrapolated a much longer half-life of 370 weeks at what was presumed to be a lower, ambient temperature, underscoring the significant effect of temperature on the compound's persistence. apvma.gov.au The degradation process is also influenced by microbial activity, which is itself dependent on temperature. apvma.gov.au

Data on Pindone Degradation

ParameterConditionHalf-lifeSource
Hydrolytic DegradationAqueous solution at 39.5°C8.7 weeks vulcanchem.com
Hydrolytic DegradationAqueous Pindone Concentrate (25 g/L) at ambient temperature370 weeks (extrapolated) apvma.gov.au
Degradation in SoilGeneral estimate under wet conditions~1 month rabbitfreeaustralia.org.au

Analytical Methodologies for Pindone Sodium Salt Quantification

Chromatographic Separation Techniques

Chromatographic methods are central to the analysis of pindone (B1678384), providing the necessary separation from complex matrix components before detection.

High-Performance Liquid Chromatography (HPLC) is a foundational technique for the quantification of pindone. irsst.qc.caoup.com Coupled with Ultraviolet (UV) or fluorescence detectors, HPLC offers reliable methods for determining pindone concentrations in various samples, including bait materials, soil, and animal tissues. landcareresearch.co.nz

For the analysis of pindone in bait formulations and soil, a common approach involves extraction with a solvent mixture, followed by analysis using paired-ion chromatography on a C18 column with a UV detector set at 284 nm. landcareresearch.co.nz In animal tissues, such as the liver, the sample is typically extracted, and chlorophacinone (B1668802) is added as an internal standard before cleanup and quantification by HPLC with UV detection at 284 nm. landcareresearch.co.nz The use of a photodiode array (PDA) detector in tandem with a fluorescence detector can simplify the detection of multiple anticoagulant rodenticides. researchgate.net While indandiones like pindone are primarily detected by UV, 4-hydroxycoumarin (B602359) compounds are quantified using fluorescence. researchgate.net The PDA detector provides spectral information that helps distinguish pindone from co-eluting serum components by comparing the ratio of area units at different wavelengths, such as 280 nm and 325 nm, to that of a pindone standard. researchgate.net

A rapid procedure for the simultaneous determination of nine anticoagulant rodenticides, including pindone, in animal serum has been developed using HPLC with both fluorescence and photodiode array detectors. researchgate.net This method utilizes a reversed-phase amine-deactivated C18 column and a gradient of phosphate (B84403) buffer, acetonitrile (B52724), and methanol (B129727). acs.org The fluorescence detector is set at an excitation wavelength of 310 nm and an emission wavelength of 390 nm, while the photodiode array is set to 325 nm. acs.org

Table 1: HPLC Method Parameters for Pindone Analysis

Parameter Specification Source
Column C18 or C8 landcareresearch.co.nz
Detection UV at 284 nm or 325 nm landcareresearch.co.nzresearchgate.net
Fluorescence (Ex: 310 nm, Em: 390 nm) acs.org
Mobile Phase Acetonitrile/methanol/phosphoric acid landcareresearch.co.nz
Phosphate buffer, acetonitrile, and methanol acs.org

| Internal Standard | Chlorophacinone | landcareresearch.co.nz |

For enhanced sensitivity and specificity, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has become the method of choice for pindone analysis, especially in complex biological and food matrices. acs.orgnih.gov This technique offers the ability to simultaneously identify and quantify multiple anticoagulant rodenticides with high accuracy. acs.orgnih.gov

A sensitive and selective LC-MS/MS method for determining pindone in animal products, fishery products, and honey has been developed. researchgate.net This method involves extraction with acidified acetone (B3395972), purification through liquid-liquid partitioning and column chromatography, followed by LC separation on an ODS column. researchgate.net Detection is carried out using tandem mass spectrometry with electrospray ionization (ESI) in the negative mode. researchgate.net For quantification, the transition m/z 229→172 is monitored, while transitions m/z 229→145 and m/z 229→214 are used for qualitative confirmation. researchgate.net This method achieved a limit of quantitation of 0.001 mg/kg in various food matrices with average recoveries ranging from 76-92%. researchgate.net

Similarly, a method for agricultural products uses acetone extraction, followed by cleanup on a tandem graphitized carbon-silica gel column. researchgate.net For certain matrices like brown rice and soybean, an additional cleanup step with a PSA column is employed before LC-MS/MS analysis. sigmaaldrich.com This method also reported a limit of quantitation of 0.001 mg/kg with recoveries between 81-93%. researchgate.netsigmaaldrich.com

Table 2: LC-MS/MS Parameters for Pindone Quantification

Parameter Specification Source
Ionization Mode Negative Electrospray Ionization (ESI) researchgate.net
Quantitative Transition m/z 229 → 172 researchgate.netresearchgate.net
Qualitative Transitions m/z 229 → 145, m/z 229 → 214 researchgate.netresearchgate.net
Internal Standard Diphacinone (B1670724) researchgate.net

| Limit of Quantitation | 0.001 mg/kg (in food matrices) | researchgate.netresearchgate.net |

Advanced Sample Preparation Protocols

Effective sample preparation is critical to remove interfering substances from the matrix, thereby improving the accuracy and reliability of pindone quantification.

The QuEChERS methodology has been widely adopted for the analysis of pesticide residues, including pindone, in various food and biological samples. quechers.euphenomenex.comrestek.com This approach simplifies sample preparation through a two-step process: an extraction and partitioning step using an organic solvent (typically acetonitrile) and salts, followed by a dispersive solid-phase extraction (d-SPE) cleanup step. restek.comresearchgate.net

A modified QuEChERS method has been developed for the simultaneous quantification of 13 anticoagulant rodenticides in animal biological samples. acs.org This method optimized the sample pH, extraction solvent, and cleanup sorbent to improve matrix effects and achieve acceptable recoveries. acs.org The optimized protocol involves extraction with acetonitrile followed by cleanup with a combination of Florisil, HC-C18, and anhydrous sodium sulfate (B86663) under alkaline conditions. acs.org This resulted in mean recoveries between 52.78% and 110.69% and limits of quantification ranging from 0.1–1 ng/mL (μg/kg). acs.org The QuEChERS procedure significantly reduces sample handling and solvent use, making it an efficient and cost-effective sample preparation technique. phenomenex.comsigmaaldrich.com

Table 3: Typical QuEChERS Procedure Steps

Step Description Source
1. Extraction Sample is homogenized and extracted with acetonitrile and salts (e.g., MgSO₄, NaCl, sodium citrate). quechers.euthermofisher.com
2. Centrifugation The mixture is centrifuged to separate the organic layer. youtube.com
3. Cleanup (d-SPE) An aliquot of the supernatant is mixed with a sorbent (e.g., PSA, C18, GCB) to remove interferences. sigmaaldrich.com

| 4. Final Analysis | The cleaned extract is analyzed by LC-MS/MS or GC-MS. | quechers.eu |

Solid-Phase Extraction (SPE) is a commonly used technique for cleaning up complex samples prior to chromatographic analysis. specartridge.com It involves passing a sample through a cartridge containing a solid adsorbent that retains either the analyte or the interfering compounds. hawach.com For pindone analysis in animal tissues, a cleanup step using a Carbograph SPE column followed by an aminopropyl column has been described. landcareresearch.co.nz In the analysis of water samples, a C18 SPE cartridge is used to retain pindone, which is then eluted with a buffered methanol solution. landcareresearch.co.nz

The optimization of SPE methods is crucial for achieving high recovery and clean extracts. nih.gov Key parameters to optimize include the choice of sorbent, the conditioning of the sorbent, the composition of the wash solvent, and the elution solvent. nih.govphenomenex.blog For instance, when developing a method for a hydrophobic compound like testosterone, a wash step with up to 50-60% methanol was found to be optimal for removing matrix components without significant loss of the analyte when using a polymeric sorbent. phenomenex.blog The selection of appropriate packing material and bed size is also critical; a bed that is too large can lead to incomplete elution, while one that is too small may result in incomplete retention. hawach.com

The matrix effect, which is the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix, is a significant challenge in LC-MS/MS analysis. nih.gov It can lead to either suppression or enhancement of the analyte signal, affecting the accuracy of quantification. nih.gov

In a study on anticoagulant rodenticides in animal samples, a modified QuEChERS protocol was specifically evaluated for its ability to reduce matrix effects. acs.orgnih.gov By optimizing the cleanup step with a combination of Florisil, HC-C18, and anhydrous sodium sulfate under alkaline conditions, ideal soft matrix effects (≤20% signal suppression or enhancement) were observed for the majority of the rodenticides analyzed. acs.orgnih.gov

Other strategies to mitigate matrix effects include the use of matrix-matched calibration standards, where the calibration standards are prepared in a blank matrix extract that is similar to the samples being analyzed. akjournals.com The use of a suitable internal standard that co-elutes with the analyte and experiences similar matrix effects can also compensate for signal variations. nih.gov For pindone, diphacinone has been used as an internal standard in LC-MS/MS analysis. researchgate.net

Validation of Methods for Diverse Environmental and Biological Matrices (e.g., animal tissues, soil, water)

The quantification of Pindone sodium salt in complex environmental and biological samples necessitates robust and validated analytical methods. The validation process ensures that the chosen method is reliable, accurate, and precise for its intended purpose. Researchers have successfully developed and validated several methods, primarily based on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), for a wide array of matrices.

Validation of these methods typically involves assessing parameters such as linearity, specificity, accuracy (as recovery), precision (as relative standard deviation or RSD), the limit of detection (LOD), and the limit of quantitation (LOQ).

For animal tissues, which are critical for monitoring non-target species exposure, methods have been validated for various sample types. A sensitive and selective LC-MS/MS method was developed for determining pindone in bovine muscle, liver, and fat, as well as in chicken muscle, salmon, eel, freshwater clam, egg, milk, and honey. nih.gov This method involved extraction with acidified acetone, purification through liquid-liquid partitioning and column chromatography, and detection using negative mode electrospray ionization (ESI). nih.gov The average recoveries were consistently between 76% and 92%, with a low LOQ of 0.001 mg/kg across all tested foods. nih.gov For forensic and clinical toxicology in humans, an LC-MS/MS assay for indandione-type rodenticides, including pindone, in human serum was validated, demonstrating recoveries of 81.5% to 94.6% and an LOQ between 0.2 and 0.5 ng/mL. oup.com

Another comprehensive study established an HPLC-MS/MS method for 13 anticoagulant rodenticides in various sheep tissues (whole blood, heart, liver, kidney, muscle, and stomach wall). nih.gov This method utilized a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique, which is valued for its simplicity and efficiency. nih.govacs.org The validation showed mean recoveries ranging from 52.78% to 110.69% and an LOQ of 0.1–1 ng/mL (or µg/kg). nih.gov The liver is often considered the most suitable tissue for detecting residual pindone. rabbitfreeaustralia.org.au

In matrices like animal feed and beverages, an HPLC/ESI/MS/MS method yielded recoveries from 61% to 117% with LOQs as low as 1.5 to 4.5 ng/g. acs.orgresearchgate.net For agricultural samples such as cereal grains, an electrochemical method using differential pulse adsorptive stripping voltammetry has been validated. ijacskros.com This technique showed excellent recovery rates of 97.8% to 99.8% in fortified maize and barley samples. ijacskros.com

Regarding environmental matrices, studies on the fate of pindone in soil have been conducted. Research indicates that pindone may degrade rather than leach, as one study found no pindone residues in soil underlying weathered baits. apvma.gov.au This suggests that while methods for soil analysis are important, the compound's persistence in this matrix may be limited under certain conditions. apvma.gov.au

The following table summarizes the performance of validated analytical methods for pindone quantification in various matrices.

Development of Novel Biosensors and Rapid Detection Assays

While chromatographic methods provide high accuracy and sensitivity, they are often lab-based, time-consuming, and require expensive equipment. frontiersin.org This has driven research into the development of novel biosensors and rapid detection assays for on-site or high-throughput screening of pindone and other toxicants.

Electrochemical methods also offer a promising avenue for rapid detection. Differential pulse adsorptive stripping voltammetry (DP-AdSV) at a hanging mercury drop electrode has been described for the sensitive determination of pindone. ijacskros.com This method is based on the electrochemical reduction of pindone adsorbed on the electrode surface and provides a rapid analysis with a very low detection limit of 2.0 x 10⁻⁹ mol/L. ijacskros.com

The development of specific biosensors for pindone is an emerging area with significant potential. Biosensors are analytical devices that combine a biological recognition element with a physicochemical transducer to generate a measurable signal proportional to the concentration of a target analyte. While specific biosensors for pindone are not yet widely reported in the literature, the principles from biosensors developed for other molecules could be readily applied. For instance, enzyme-based biosensors, which utilize the specific interaction between an enzyme and its substrate, are a common strategy. nih.gov A hypothetical pindone biosensor could immobilize an enzyme that is inhibited by pindone, with the change in enzyme activity being measured electrochemically or optically.

Another approach is the use of whole-cell biosensors. These have been engineered to detect substances like nitrate (B79036) by linking a promoter that responds to the target chemical to a reporter gene, such as one producing a green fluorescent protein (GFP). nih.gov This results in a measurable fluorescent signal in the presence of the target. nih.gov A similar system could potentially be designed for pindone. The development of such tools would represent a significant leap forward, enabling real-time monitoring of pindone in environmental samples or tracking its metabolic fate in organisms. ornl.gov

The table below summarizes the characteristics of novel and rapid detection methods applicable to pindone.

Ecological Dynamics and Environmental Residue Research

Bioaccumulation and Tissue Distribution in Non-Target Organisms

The environmental fate of Pindone (B1678384) sodium salt, particularly its uptake and distribution in animal tissues, is a critical area of ecotoxicological research. Studies focus on non-target organisms that may be inadvertently exposed, providing insight into the compound's bioaccumulation potential.

Pharmacokinetic Modeling in Non-Human Vertebrate Species

Physiologically based pharmacokinetic (PBPK) modeling is a computational approach used to simulate the absorption, distribution, metabolism, and excretion of chemical substances in various species. rjpbr.com While comprehensive PBPK models for pindone across a wide range of non-human vertebrates are not extensively detailed in available literature, key pharmacokinetic parameters necessary for such models have been investigated.

A crucial parameter is the elimination half-life, which indicates the time required for the concentration of the compound in the body to be reduced by half. For pindone, this varies significantly among species. In dogs, the plasma elimination half-life is approximately 100 hours. researchgate.net In rats, the hepatic (liver) half-life is short, at just 2.1 days. researchgate.net Studies in sheep have also demonstrated a relatively rapid elimination; after a sub-lethal dose, pindone was undetectable in the liver after 16 days. researchgate.net In contrast, some second-generation anticoagulants can be detected in sheep liver for over 256 days. researchgate.net

These species-specific differences in elimination rates are fundamental for developing models that can predict tissue dosimetry and assess the risk of toxicity and secondary poisoning. muni.cz

Table 2: Elimination Half-Life and Detection Times for Pindone in Various Species

SpeciesParameterValueSource
DogPlasma Elimination Half-Life~100 hours researchgate.net
RatHepatic Half-Life2.1 days researchgate.net
SheepTime to Non-detectable Levels (Liver)16 days (post sub-lethal dose) researchgate.net
CattleBlood Elimination Half-Life (based on prothrombin time)3.1 days doc.govt.nz
GoatBlood Elimination Half-Life (based on prothrombin time)2.8 days doc.govt.nz

Excretion and Elimination Pathways in Wild Animals (e.g., fecal residue analysis)

The relatively short hepatic half-life of pindone in species like rats (2.1 days) and its rapid clearance from sheep liver (undetectable by 16 days) indicate that, compared to second-generation anticoagulants, it is eliminated more quickly from the body. researchgate.net This faster elimination is a key characteristic of first-generation anticoagulants.

Trophic Transfer and Secondary Exposure Studies

Trophic transfer, the movement of a contaminant through the food chain, is a primary concern for persistent chemical compounds. For pindone, this involves assessing the risk of secondary poisoning, where predators or scavengers consume prey that has ingested the compound.

Quantification of Pindone Sodium Salt Residues in Prey Species

The primary prey species of concern in pindone secondary exposure studies is the rabbit. Quantification of pindone residues in rabbit carcasses is essential for assessing the potential risk to wildlife that may feed on them. As established, the highest residue concentrations are consistently found in the liver and fat tissue. researchgate.netyoutube.com Muscle tissue contains significantly lower concentrations. researchgate.net

Field studies have indicated that rabbits in the wild often consume more bait than is necessary to be lethal. youtube.com This behavior leads to higher pindone residue concentrations in their carcasses, which in turn increases the amount of the toxicant available to predators and scavengers in the environment. youtube.com The high accumulation in both liver and fat tissues means that both organs present a potential hazard to animals that consume them. researchgate.netyoutube.com

Assessment of Secondary Accumulation in Predator and Scavenger Guilds

The accumulation of pindone residues in rabbit tissues presents a significant secondary poisoning hazard to a range of non-target predators and scavengers. researchgate.netpestsmart.org.au Species identified as being at risk from feeding on poisoned rabbit carcasses include avian raptors (such as hawks), dasyurids (carnivorous marsupials), wild dogs, and feral cats. nsw.gov.aupestsmart.org.au

Lethargic behavior in poisoned rabbits can make them more susceptible to predation, further increasing the risk of secondary exposure for predators. nsw.gov.aupestsmart.org.au While pindone is a first-generation anticoagulant and generally considered to pose a lower secondary poisoning risk than more persistent second-generation compounds, the potential for impact on non-target wildlife is a recognized concern. researchgate.net Anecdotal field reports have suggested secondary kills of hawks and gulls following pindone baiting operations, presumably from scavenging on rabbit carcasses. youtube.com However, some limited studies, such as one involving cats fed pindone-poisoned mice, did not report adverse effects. The assessment of this risk is a critical information gap that requires further field-based research to fully understand the population-level impacts on predator and scavenger guilds. researchgate.net

Food Web Contamination and Biomagnification Potential

Research into the distribution of pindone residues in rabbit tissues provides crucial data for understanding the secondary poisoning risk. bioone.org Studies have found that the highest concentrations of pindone accumulate in the liver and fat tissue of poisoned rabbits, with significantly lower levels in muscle tissue. researchgate.netyoutube.com This distribution is consistent with the known behavior of anticoagulant compounds in mammals. researchgate.net

Field data has shown that wild rabbits collected after baiting operations often have higher pindone residue concentrations than laboratory rabbits that consumed a known lethal dose. researchgate.net This suggests that some rabbits in the field may consume amounts of bait far exceeding a lethal dose, potentially increasing the risk to predators and scavengers. youtube.com The high concentrations of residual pindone in the liver and fat of these carcasses indicate a significant secondary poisoning hazard to wildlife that might consume them. bioone.orgresearchgate.net There is also a notable information gap regarding the uptake and toxicity of pindone bait to invertebrates, which could be a vector for contamination into the wider food web. envirolink.govt.nzdoc.govt.nz

Pindone Residue Concentrations in Rabbit Tissues

TissueResidue Concentration Range (µg/g) in Field SamplesKey Findings
LiverVariable, can be significantly highHighest concentrations found in the liver, consistent with anticoagulant distribution. researchgate.net
FatConcentrations can be similar to liverRepresents a significant, previously undescribed reservoir for pindone residues. researchgate.net
MuscleConsistently lower than liver and fatLower risk from muscle tissue consumption compared to organ meat or fat. researchgate.net

Persistence of Residues in Decomposing Carcasses in Field Settings

Despite its relatively lower persistence in living tissues, pindone residues remain in the carcasses of poisoned animals, posing a risk until decomposition is complete. pestsmart.org.au The actual time required for carcasses to decompose in field settings can be lengthy, and during this period, they remain a potential source of poison for scavengers. gw.govt.nz It can be difficult to locate and retrieve poisoned rabbit carcasses after baiting operations, as a significant number may die underground or be otherwise hidden from view. youtube.com In practice, land managers may issue warnings to remain in place for extended periods following a baiting program to account for the time needed for bait and carcasses to break down fully. gw.govt.nz

Development of Ecological Risk Assessment Frameworks Based on Exposure Data

Ecological risk assessments are conducted to evaluate the likelihood of adverse ecological effects resulting from exposure to a stressor, such as a chemical pesticide. rmpcecologia.com The U.S. Environmental Protection Agency (EPA) has established a foundational framework for these assessments, which involves problem formulation, analysis of exposure and effects, and risk characterization. epa.gov This framework is designed to be flexible to accommodate a wide range of stressors and ecological components. rmpcecologia.com

For pesticides like pindone, risk assessment is a formal requirement prior to conducting baiting programs in many jurisdictions. chemcert.com.au These assessments must consider the potential impacts on non-target species through both primary and secondary exposure. The process involves identifying all potential risks and implementing measures to minimize them to an acceptable level. chemcert.com.au

Key components of a pindone-specific risk assessment include:

Risk to Non-Target Species : Assessing the vulnerability and susceptibility of local wildlife, including threatened or endangered species, to both the bait and the poisoned carcasses. chemcert.com.au

Exposure Pathways : Determining which species are likely to consume pindone, either directly in baits or as residues in rabbits.

Risk Mitigation : Developing strategies to reduce non-target exposure, such as using bait stations, fencing to exclude larger animals, or avoiding baiting near sensitive habitats. nsw.gov.aupestsmart.org.au

One method used in these frameworks involves a risk ranking system. envirolink.govt.nz This system classifies risk as very high, high, medium, or low based on the estimated amount of toxic bait or contaminated prey that would be lethal to a non-target animal in relation to its body weight. envirolink.govt.nz For instance, a 'very high' risk is identified if an amount of toxic food less than 1% of an animal's body weight would be lethal. envirolink.govt.nz Such frameworks rely on integrating exposure data with toxicity data to provide a structured evaluation of the potential ecological harm. nih.gov

Resistance Evolution and Management Strategies Research

Genetic Basis of Anticoagulant Resistance in Target Pest Populations

The development of resistance to anticoagulant rodenticides within pest populations is a genetically inheritable trait. scispace.com The primary genetic foundation for this resistance often lies within specific genes that can be passed down through generations, leading to the establishment of resistant populations. nih.govrodentgreen.com This genetic resistance can be categorized as either monogenic, where a single gene is responsible, or polygenic, involving the interaction of multiple genes. numberanalytics.com

While mutations in a single gene are a common cause, resistance can also emerge from more complex genetic events. These include changes to other gene families, such as the cytochrome P450 genes which are involved in metabolism, or through intricate polygenic interactions. rodentgreen.comecu.edu.au Furthermore, genetic resistance can be introduced into a population through events like the hybridization of a susceptible pest species with a related, resistant species, which transfers the resistance-conferring genes. rodentgreen.comecu.edu.au

Molecular Mechanisms of Pindone (B1678384) Resistance (e.g., VKORC1 mutations)

The molecular target for Pindone and other anticoagulant rodenticides is the Vitamin K 2,3-epoxide reductase (VKOR) protein complex. newzealandecology.org This enzyme is a critical component of the vitamin K cycle, a process essential for the synthesis of blood clotting factors. newzealandecology.orgmdpi.com Anticoagulants function by inhibiting a specific part of this complex, subunit 1, which is encoded by the VKORC1 gene. rodentgreen.comnewzealandecology.org

Resistance at the molecular level is primarily caused by Single Nucleotide Polymorphisms (SNPs) within the VKORC1 gene. nih.govnewzealandecology.org These SNPs are point mutations that result in a single amino acid substitution in the final VKORC1 protein. newzealandecology.orgfrontiersin.org This seemingly minor change can alter the three-dimensional structure of the enzyme, which in turn impedes the ability of the anticoagulant molecule to bind to it effectively. ecu.edu.aufrontiersin.org Consequently, the vitamin K cycle is not sufficiently inhibited, and the pest can survive what would otherwise be a lethal dose.

Several specific VKORC1 mutations have been identified in resistant rodent populations worldwide. While research directly linking all of these mutations to Pindone is ongoing, their known effect on first-generation anticoagulants as a class is well-documented.

Table 1: Common VKORC1 Mutations Conferring Anticoagulant Resistance
MutationAmino Acid ChangeReported Resistance ProfileReference
Tyr139CysTyrosine to Cysteine at position 139Confers resistance to all first-generation anticoagulants (including Pindone) and some second-generation anticoagulants (e.g., bromadiolone). It is one of the most common resistance-related SNPs found in mice and rats. newzealandecology.org
Leu120GlnLeucine to Glutamine at position 120Known to confer resistance to first-generation anticoagulants. Has been found in conjunction with elevated cytochrome activity contributing to difenacoum (B607115) resistance. nih.govrodentgreen.com
Tyr139PheTyrosine to Phenylalanine at position 139Confers resistance to first-generation anticoagulants. nih.gov
Ala26SerAlanine to Serine at position 26This mutation is part of the spretus variant of VKORC1; however, on its own, it is not believed to confer resistance. newzealandecology.org

Cross-Resistance Patterns to Other First- and Second-Generation Anticoagulants

Cross-resistance occurs when a genetic mutation that confers resistance to one pesticide also provides resistance to other, often chemically related, pesticides. This is a significant concern in pest management. For instance, the Tyr139Cys mutation in the VKORC1 gene is known to confer broad resistance not only to first-generation anticoagulants (FGARs) like Pindone but also to some second-generation anticoagulants (SGARs), such as bromadiolone (B606368). newzealandecology.org

SGARs were specifically developed to be effective against rodent populations that had developed resistance to FGARs. rodentgreen.comwho.int While SGARs are generally more potent, particularly against resistant rodents, the evolution of resistance has not stopped. rodentgreen.comfrontiersin.org The pattern of cross-resistance is highly dependent on the specific mutation present in the pest population. frontiersin.org Some mutations may provide high-level resistance to all FGARs but only moderate or no resistance to certain SGARs, complicating control strategies.

Table 2: General Cross-Resistance Patterns in Anticoagulants
Resistance Originating FromCross-Resistance ToGeneral NotesReference
First-Generation Anticoagulants (e.g., Pindone, Warfarin)Other First-Generation AnticoagulantsResistance to one FGAR often implies resistance to others due to the shared mode of action and binding site. nih.govnewzealandecology.org
First-Generation Anticoagulants (e.g., Pindone, Warfarin)Some Second-Generation Anticoagulants (e.g., Bromadiolone, Difenacoum)The extent of cross-resistance to SGARs depends on the specific VKORC1 mutation. Some mutations provide broad-spectrum resistance. rodentgreen.comnewzealandecology.org
Second-Generation AnticoagulantsFirst- and Second-Generation AnticoagulantsResistance that emerges under SGAR pressure is typically effective against both classes of anticoagulants. rodentgreen.com

Research on Strategies to Mitigate Resistance Development in Field Populations

To combat the evolution of resistance, researchers and pest managers focus on a variety of mitigation strategies. The overarching goal is to reduce the selection pressure that drives resistance while maintaining effective pest control.

Key strategies include:

Integrated Pest Management (IPM): This is a foundational strategy that combines multiple control methods to create a more robust and sustainable management program. scispace.comapvma.gov.au An IPM approach includes thorough monitoring, improving sanitation and hygiene to reduce pest resources, using non-chemical controls like trapping or habitat modification, and using chemical options judiciously as part of a broader strategy. apvma.gov.au

Rotation of Active Ingredients: To avoid the constant selection for a single type of resistance, it is recommended to rotate between different chemical classes. For rabbit control, this could involve using Pindone in areas where the more potent toxin sodium fluoroacetate (B1212596) (1080) is unsuitable, thereby diversifying the chemical pressures on the population. scispace.comagriculture.vic.gov.au

Correct Application and Baiting Techniques: Adhering strictly to label instructions for application is crucial. For Pindone, this often involves a strategy of multiple, smaller feeds over several days rather than a single large dose. pestsmart.org.au Techniques such as "free-feeding" (providing non-toxic bait initially) can help habituate pests to the bait type, ensuring a larger proportion of the population consumes a lethal dose when the toxic bait is introduced, which can help slow resistance development. nre.tas.gov.au

Maintaining a Diversity of Control Tools: Over-reliance on a single compound or class of compounds can rapidly accelerate resistance. apvma.gov.au Therefore, ensuring that a variety of effective control agents remains available to pest managers is a critical long-term strategy. scispace.com

Monitoring and Surveillance Methodologies for Resistance Alleles

Effective resistance management relies on early detection. Monitoring and surveillance programs are essential to track the emergence and spread of resistance-conferring genetic mutations (alleles) in pest populations.

Methodologies for this surveillance include:

Genetic Screening: This is the most direct method for detecting resistance. It involves collecting genetic material from pests (e.g., tissue samples or droppings) and genotyping the VKORC1 gene to screen for known resistance-conferring SNPs. nih.govnewzealandecology.org

Molecular Diagnostics: Rapid and specific molecular tests, such as TaqMan-based Polymerase Chain Reaction (PCR) assays, have been developed to quickly identify key resistance mutations from field samples. nih.gov

Bioassays: These laboratory tests assess the phenotypic resistance of pests. They involve capturing live animals from the field and determining their susceptibility to a specific pesticide under controlled conditions. The results can confirm resistance and the animals can subsequently be used for genomic analysis to identify the underlying genetic cause. arizona.edu

Structured Surveillance Programs: National and regional biosecurity frameworks often include strategic surveillance to monitor pest populations in key areas. apvma.gov.au This systematic approach allows for the tracking of changes in the frequency of resistance alleles over time and geography, providing valuable data to inform large-scale management decisions. apvma.gov.aunih.gov

Comparative Research and Broader Scientific Implications

Comparative Environmental Behavior of Pindone (B1678384) Sodium Salt with Other First-Generation Anticoagulants (e.g., warfarin, diphacinone (B1670724), chlorophacinone)

The environmental behavior of pindone, particularly its sodium salt, shows notable differences when compared to other first-generation anticoagulant rodenticides (FGARs) like warfarin, diphacinone, and chlorophacinone (B1668802). A primary distinguishing feature is the water solubility of pindone sodium salt, which contrasts with the low water solubility of pindone acid and other indandiones like diphacinone and chlorophacinone. apvma.gov.aupestsmart.org.audoc.govt.nznsw.gov.au This higher solubility suggests that this compound is likely to be more mobile in soil and may leach from baits in wet conditions. apvma.gov.aurabbitfreeaustralia.org.au However, it is also expected that residues of the sodium salt will not persist long in the environment. apvma.gov.au

Regarding persistence in animal tissues, a key aspect of environmental behavior due to the risk of secondary poisoning, pindone also shows a different profile. Studies in sheep have shown that pindone residues can persist in the blood for up to 14 days, with a plasma half-life of 96 to 120 hours. researchgate.netfarad.org In one study, pindone was undetectable in sheep liver 16 days after exposure. farad.orgresearchgate.net Diphacinone, another indandione FGAR, appears to have a longer persistence profile that is more akin to second-generation anticoagulants. doc.govt.nzresearchgate.net For example, diphacinone residues in swine liver have a half-life ranging from 8.1 to 21.0 days, and can be detected up to 43 days after dosing. farad.org

Table 1: Comparative Environmental Properties of Select First-Generation Anticoagulants

CompoundChemical ClassWater Solubility (at 20-25°C)Environmental Persistence SummaryTissue Persistence Summary
This compoundIndandioneReadily soluble apvma.gov.audoc.govt.nzNot expected to persist; likely more mobile in soil due to solubility. apvma.gov.auPlasma half-life in sheep: 96-120 hours. farad.orgresearchgate.net Undetectable in sheep liver after 16 days. researchgate.net
WarfarinHydroxycoumarinPractically insoluble who.intLow mobility expected due to insolubility. who.intPlasma half-life in sheep: ~9.5 hours. researchgate.net Residues in chicken eggs for >14 days. farad.org
DiphacinoneIndandione0.3 mg/L who.intSoil half-life: ~30 days (aerobic). doc.govt.nz Considered relatively immobile. doc.govt.nzProlonged persistence (up to 90 days in cattle liver). doc.govt.nz Swine liver half-life: 8-21 days. farad.org
ChlorophacinoneIndandione100 mg/L who.intConsidered not particularly persistent. apvma.gov.au Decomposed in soil in some studies. scispace.comData is limited compared to other anticoagulants. apvma.gov.au

Distinctive Research Considerations for this compound versus Second-Generation Anticoagulants

Research considerations for this compound are distinctly different from those for second-generation anticoagulants (SGARs) like brodifacoum and bromadiolone (B606368), primarily due to major differences in toxicity, persistence, and the consequent risk of secondary poisoning. rabbitfreeaustralia.org.aunih.gov

SGARs are significantly more potent and persistent in animal tissues than FGARs like pindone. rabbitfreeaustralia.org.auraptorsarethesolution.org This greater toxicity and persistence give SGARs a much higher risk of causing secondary poisoning in predators and scavengers that consume poisoned animals. doc.govt.nzrabbitfreeaustralia.org.aunih.gov Research has shown that pindone is metabolized and excreted from animal tissue more rapidly and its residues are far less persistent than those of SGARs. rabbitfreeaustralia.org.augarrards.com.au For example, one study found that pindone was undetectable in sheep liver 16 days post-exposure, whereas the SGAR bromadiolone was detectable for 256 days. researchgate.net Similarly, the half-life of pindone in sheep plasma is estimated at around 5 days, while the terminal half-life of brodifacoum in dogs can be over 200 days. researchgate.netfarad.org

This disparity in persistence is a critical area of research. The slow clearance of SGARs from the body means that non-target predators can accumulate the toxins over time by consuming multiple poisoned prey, a process known as bioaccumulation. raptorsarethesolution.org The risk of bioaccumulation is considered much lower for pindone. garrards.com.au Consequently, research on SGARs often focuses on their long-term impact on predator populations and food webs, whereas research on pindone is more focused on acute, short-term non-target effects and ensuring bait is not directly consumed by non-target herbivores. apvma.gov.auapvma.gov.au

The literature on the secondary effects of rodenticides is dominated by studies on SGARs, precisely because their high persistence makes this a more significant issue. apvma.gov.au Therefore, a distinctive research consideration for pindone is to confirm its lower secondary poisoning risk through field-based assessments, as this is a key justification for its use over SGARs in certain environments. researchgate.net

Table 2: Comparative Research Profile of Pindone vs. SGARs

Research ConsiderationThis compound (FGAR)Second-Generation Anticoagulants (e.g., Brodifacoum, Bromadiolone)
ToxicityLess toxic; multiple feeds generally required for lethal dose. apvma.gov.augarrards.com.auHighly toxic; a single feed can be lethal. apvma.gov.aunih.gov
Persistence in LiverRelatively short (e.g., undetectable in sheep after 16 days). researchgate.netVery long (e.g., bromadiolone detectable in sheep for 256 days; brodifacoum for >128 days). researchgate.netscispace.com
Secondary Poisoning RiskLower relative risk; poison is cleared more quickly from prey. rabbitfreeaustralia.org.augarrards.com.aupestsmart.org.auHigh relative risk due to high toxicity and persistence in prey tissues. rabbitfreeaustralia.org.aunih.govraptorsarethesolution.org
Bioaccumulation PotentialConsidered low. rabbitfreeaustralia.org.auHigh; residues can accumulate in predators over time. doc.govt.nzraptorsarethesolution.org
Primary Research FocusMinimizing primary non-target exposure; confirming low secondary risk in field conditions. pestsmart.org.auresearchgate.netLong-term ecosystem impacts; secondary poisoning of predators and scavengers; bioaccumulation in food webs. apvma.gov.auapvma.gov.au

Research on Synergistic or Antagonistic Interactions with Other Environmental Stressors

Currently, there is a notable gap in scientific literature regarding the synergistic or antagonistic interactions of this compound with other common environmental stressors, such as other pesticides, herbicides, or industrial pollutants. The available research focuses heavily on its direct toxicity, environmental fate, and primary and secondary poisoning risks in isolation. apvma.gov.aurabbitfreeaustralia.org.au

While some general toxicological principles suggest that interactions are possible—for instance, the co-administration of other drugs that are highly bound to plasma proteins can potentiate the effects of anticoagulants—these findings are related to physiological interactions within an animal rather than environmental ones. researchgate.net There is no specific research available from the search results detailing how the degradation, mobility, or toxicity of this compound in soil or water might be altered by the presence of other chemical contaminants. This lack of data represents a significant area for future research to fully understand the environmental risk profile of pindone in complex, real-world ecosystems where multiple stressors are often present.

Integration of this compound Research into Broader Ecological Modeling and Integrated Pest Management (IPM) Strategies

Research on this compound is a key component of broader ecological modeling and Integrated Pest Management (IPM) strategies, particularly for rabbit control. rabbitfreeaustralia.org.au IPM is an approach that utilizes a combination of biological, cultural, physical, and chemical methods to manage pest populations while minimizing economic, health, and environmental risks. epa.gov Chemical controls like pindone are typically considered as one part of a larger, coordinated program. pestsmart.org.au

Pindone is often used in situations where the more potent poison sodium fluoroacetate (B1212596) (1080) is considered too risky, such as in urban, semi-rural, and residential areas. pestsmart.org.aunsw.gov.au Its integration into IPM involves several key research-informed steps:

Risk Assessment: Before a baiting program begins, a thorough assessment of the potential for non-target species exposure is crucial. pestsmart.org.au Research into the susceptibility of local wildlife, such as kangaroos and certain bird species, informs these assessments and can lead to the implementation of risk mitigation measures. dpird.wa.gov.au This may include using enclosed bait stations or avoiding baiting near sensitive habitats. pestsmart.org.au

Strategic Application: IPM principles advocate for strategic, rather than indiscriminate, use of pesticides. Research has identified that a low-dose, multiple-exposure strategy can be effective for rabbits while potentially reducing non-target risk. apvma.gov.au Baiting is also timed to be most effective, such as when alternative food sources for rabbits are scarce. nsw.gov.au

Ecological Modeling: Data from pindone research are essential for developing ecological models. These models can help predict the potential for non-target exposure based on the life history and diet of local species. apvma.gov.au Understanding pindone's persistence, degradation, and potential for trophic transfer is vital for creating accurate risk models that guide management decisions. vulcanchem.com

Integrated Control Programs: Pindone baiting is rarely a standalone solution. Effective, long-term rabbit control integrates pindone use with other methods like biological controls (e.g., viruses), warren destruction, fencing, and shooting. pestsmart.org.aurabbitfreeaustralia.org.au This integrated approach, a cornerstone of IPM, aims for sustained and effective control. pestsmart.org.au

Future research priorities that would further enhance pindone's role in IPM include developing more species-specific exposure models and systematically evaluating the net impact of pindone baiting on biodiversity in different ecosystems. apvma.gov.au

Regulatory Science and Research Policy Implications

Scientific Data Requirements for Environmental Risk Assessments

Environmental risk assessments for pindone (B1678384) sodium salt necessitate a comprehensive suite of scientific data to evaluate its potential impact on non-target organisms and the broader ecosystem. apvma.gov.au These assessments consider both primary and secondary exposure routes for wildlife. apvma.gov.au

Key data requirements include:

Environmental Fate and Transport: Information on the persistence, mobility, and degradation of pindone in various environmental compartments is crucial. While pindone itself is not water-soluble, the sodium salt form is. apvma.gov.auscispace.com It is proposed, though not definitively proven, that baits made from the sodium salt will be less persistent in the environment than those made from the acid form, particularly in moist conditions. apvma.gov.aupestsmart.org.au Studies have indicated that pindone is unlikely to contaminate waterways significantly as it is used on land and tends to adsorb to organic matter. apvma.gov.auscispace.comgw.govt.nz However, residues have been found in soil at bait storage sites. scispace.com Photodegradation is a suggested but not formally proven pathway for the breakdown of uneaten bait. rabbitfreeaustralia.org.au

Ecotoxicity Data: Acute and chronic toxicity data for a range of non-target species, including birds, mammals, and aquatic organisms, are essential. apvma.gov.auherts.ac.uk Pindone is known to be toxic to many mammals and exhibits moderate acute toxicity to birds and fish. herts.ac.uk Research has been conducted to assess the potential toxicity of pindone to various Australian birds and domestic animals. pestsmart.org.au

Residue Analysis: Data on pindone residue levels in target and non-target animals are critical for assessing the risk of secondary poisoning to predators and scavengers. apvma.gov.auscispace.com Pindone residues have a shorter retention time in animals like sheep compared to second-generation anticoagulants. scispace.com However, the lack of extensive data on residue levels in a wide range of native Australian animals is a recognized knowledge gap. scispace.com

Bait Acceptability and Non-Target Uptake: Studies are needed to determine the likelihood of non-target species consuming pindone baits. scispace.com For example, research has been identified as necessary to confirm whether species like the southern brown bandicoot consume grain-based pindone baits. scispace.com

The Australian Pesticides and Veterinary Medicines Authority (APVMA) conducted a review of pindone, which highlighted the limited data available for both the acid and sodium salt forms compared to more modern pesticides. apvma.gov.au The review concluded that based on available information, the risks to non-target fauna from both forms of pindone were broadly similar. apvma.gov.au

Research Informing Environmental Monitoring and Surveillance Programs

Scientific research is fundamental to the design and implementation of effective environmental monitoring and surveillance programs for pindone sodium salt. These programs are essential for detecting and mitigating potential adverse effects on non-target wildlife. apvma.gov.aurabbitfreeaustralia.org.au

Key areas of research that inform these programs include:

Development of Analytical Methods: Sensitive and accurate analytical methods are required to detect pindone residues in various environmental matrices, including water, soil, and biological tissues. ijacskros.com A variety of methods have been developed and employed, such as high-performance liquid chromatography (HPLC) with mass spectrometry (MS) or other detectors, and adsorptive stripping voltammetry. ijacskros.comlandcareresearch.co.nzacs.org These methods are crucial for both intoxication diagnosis and forensic purposes. ijacskros.com

Identification of Indicator Species: Research helps identify suitable indicator species for monitoring pindone exposure in the environment. These are typically species that are susceptible to pindone poisoning and are likely to come into contact with the substance. Monitoring programs in Western Australia have been in place for many years, leading to a higher detection rate of non-target poisoning compared to other states. apvma.gov.au

Understanding Trophic Transfer: Research into the bioaccumulation and biomagnification of pindone through the food web is critical for assessing the risk of secondary poisoning. vulcanchem.com Studies have shown the potential for trophic transfer, with pindone residues detected in predators and scavengers. vulcanchem.com

Field-Based Assessments: Field studies are essential to validate laboratory findings and assess the real-world impacts of pindone use. researchgate.net A significant information gap is the lack of comprehensive field-based assessments of the non-target impacts of pindone. researchgate.net

The following table provides an overview of analytical methods used for pindone detection:

Analytical TechniqueSample MatrixPurposeReference
High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (MS)Agricultural formulations, cereal samples, animal tissue, human plasma, wastewaterMulti-residue analysis, determination of pindone levels ijacskros.comlandcareresearch.co.nz
Adsorptive Stripping Voltammetry (AdSV)Environmental and biological samplesTrace determination of pesticides ijacskros.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Biological samples (blood, tissues)Simultaneous identification and quantification of rodenticides ijacskros.comacs.org

International and National Research Frameworks Governing Anticoagulant Use in Environmental Contexts

The use of anticoagulant rodenticides like this compound is governed by a combination of international and national research frameworks and regulations. These frameworks aim to ensure that the environmental risks associated with these products are properly assessed and managed.

International Context: International bodies and regulations in jurisdictions like the United States and the European Union have taken steps to restrict access to and use of anticoagulant rodenticides, particularly for non-professional users. actwildlife.net The European Union's Biocidal Products Regulation, for instance, has progressively constrained the use of anticoagulants. rrac.inforesearchgate.net However, the effectiveness of these measures can be influenced by differing national laws and trade agreements. researchgate.net

National Regulations in Australia: In Australia, the Australian Pesticides and Veterinary Medicines Authority (APVMA) is responsible for the registration and regulation of agricultural and veterinary chemicals, including pindone. apvma.gov.auapvma.gov.au The APVMA conducts reviews of registered chemicals to ensure they continue to meet safety and efficacy standards. apvma.gov.auapvma.gov.au The use of pindone is also subject to state and territory legislation, such as the Pesticides Act 1999 in New South Wales and the Controlled Substances Act 1984 in South Australia. pestsmart.org.au Some jurisdictions require users to have specific training and permits for the use of pindone concentrates. pestsmart.org.aunre.tas.gov.au

National Regulations in New Zealand: In New Zealand, the use of pindone is regulated under the Agricultural Compounds and Veterinary Medicines Act 1997. mpi.govt.nz Certain pindone products can only be sold to or used by individuals holding an Approved Use for Pindone Certificate. mpi.govt.nz

Research frameworks often highlight the need for further investigation into the environmental impacts of pindone. For example, a review of pindone in Western Australia identified several key areas for future research, including the determination of pindone residues in target and non-target species and the sensitivity of key non-target species. scispace.com

The following table outlines some of the relevant Australian federal and state legislation:

JurisdictionLegislation
FederalEnvironment Protection and Biodiversity Conservation Act 1999
Australian Capital TerritoryEnvironment Protection Act 1997
New South WalesPesticides Act 1999
Northern TerritoryPoison and Dangerous Drugs Act 1999
QueenslandHealth (Drugs and Poisons) Regulations 1996
South AustraliaControlled Substances Act 1984
TasmaniaPoisons Act 1971
VictoriaAgricultural and Veterinary Chemical (Control of Use) Act 1992
Western AustraliaPoisons Act 1964

Role of Scientific Research in Policy Development for Vertebrate Pest Control

Scientific research is indispensable in shaping policies for the use of this compound in vertebrate pest control. It provides the evidence base for regulatory decisions, the development of best-practice guidelines, and the ongoing refinement of control strategies.

Informing Regulatory Decisions: Research findings on the efficacy, environmental fate, and non-target impacts of pindone directly inform regulatory decisions by agencies like the APVMA. apvma.gov.au For example, the APVMA's review of pindone was triggered by concerns about non-target animal poisonings following the registration of new, more accessible pindone products. apvma.gov.au

Developing Best-Practice Guidelines: Scientific research underpins the development of national and state-level standard operating procedures (SOPs) and best-practice guidelines for pindone use. pestsmart.org.aunsw.gov.au These guidelines provide detailed instructions on baiting techniques, timing, and placement to maximize effectiveness against target species while minimizing risks to non-target animals. pestsmart.org.aunsw.gov.aulandscape.sa.gov.au For instance, research has shown that baiting is most effective when alternative food sources for rabbits are scarce. pestsmart.org.au

Risk Mitigation Strategies: Research helps to identify and validate risk mitigation measures. This includes the use of bait stations, dyeing baits to make them less attractive to birds, and implementing "free-feeding" periods to accustom target animals to the bait and assess non-target uptake. gw.govt.nzlandscape.sa.gov.au

Evaluating Alternatives: Scientific research is also crucial for evaluating and developing alternative pest control methods, which can help to reduce reliance on chemical controls like pindone. scispace.com

The continuous cycle of research, monitoring, and policy review is essential for ensuring that the use of this compound for vertebrate pest control is both effective and environmentally responsible.

Identified Research Gaps and Future Directions

Characterization of Unidentified Degradation Products and Their Environmental Fates

Limited data exists on the complete degradation pathway of Pindone (B1678384) sodium salt in the environment. While it is understood that pindone is not expected to be mobile in soils and that the sodium salt is water-soluble, the identity and properties of its degradation products are not fully characterized. apvma.gov.au Studies have indicated that pindone may dissipate slowly in baits, especially under wet conditions, and any residues entering the soil are likely to be retained and degrade at a moderate rate. apvma.gov.au However, the specific chemical structures and toxicological profiles of these breakdown compounds remain largely unknown.

Photodegradation has been suggested as a potential detoxification pathway for uneaten pindone bait, but this has not been formally demonstrated through research. rabbitfreeaustralia.org.au Furthermore, while some studies have failed to recover pindone from soil beneath baits, this does not preclude the presence of unidentified metabolites. apvma.gov.au The insecticidal and fungicidal properties of pindone may also slow the rate of microbial degradation in soil. doc.govt.nz

Future research should focus on:

Identifying the primary and secondary degradation products of Pindone sodium salt under various environmental conditions (e.g., soil types, moisture levels, UV exposure).

Determining the persistence and mobility of these degradation products in soil and aquatic systems.

Assessing the toxicity of these byproducts to non-target organisms.

Long-Term Ecological Monitoring Studies of Non-Target Populations and Ecosystem Health

Species such as macropods, bandicoots, and various granivorous birds are susceptible to primary poisoning. pestsmart.org.aupestsmart.org.au Raptors and dasyurids are at risk of secondary poisoning from feeding on contaminated rabbits. pestsmart.org.aupestsmart.org.au Although some argue that documented non-target impacts are few and may result from improper baiting practices, anecdotal reports and some studies suggest a potential for adverse effects. apvma.gov.audoc.govt.nz For instance, the decline of Little Eagle populations in areas around Canberra has been linked to pindone baiting. researchgate.net

Key research priorities include:

Implementing long-term monitoring programs for non-target species, particularly sensitive native fauna, in areas with regular pindone use. pestsmart.org.au

Investigating the potential for bioaccumulation and biomagnification of pindone and its metabolites in food webs.

Assessing the indirect effects on ecosystem structure and function resulting from changes in predator-prey dynamics and scavenger populations. pestsmart.org.au

Refined Exposure Modeling and Species-Specific Susceptibility Research for Diverse Ecosystems

Current risk assessments for pindone are hampered by a lack of comprehensive data on species-specific susceptibility across diverse ecosystems. herinst.orgmdpi.com While rabbits are highly susceptible, the sensitivity of many native Australian animals is not well-documented, though some are believed to share a similar susceptibility. apvma.gov.auherinst.org The toxicity of pindone can vary significantly between species, with factors like metabolic rate and dietary habits playing a crucial role. researchgate.net

Existing exposure models are often based on limited data and assumptions. apvma.gov.au For example, the risk to non-target species is thought to be low if pindone is applied correctly, as many animals may avoid the open areas where baits are laid. apvma.gov.au However, this may not hold true in all habitats or for all species. More robust and validated models are needed to accurately predict exposure and risk under different environmental scenarios.

Future research should aim to:

Conduct comprehensive toxicity testing on a wider range of non-target species, including reptiles and amphibians, for which there is currently no information. scispace.com

Develop and validate more sophisticated exposure models that incorporate species-specific behaviors, habitat use, and dietary preferences. researchgate.net

Investigate the influence of environmental factors, such as food availability and habitat structure, on the likelihood of non-target species exposure.

Development of Novel Bioremediation and Detoxification Technologies for Pindone-Contaminated Sites

Bioremediation has emerged as a promising and environmentally friendly technology for cleaning up sites contaminated with various pollutants, including pesticides. mdpi.comresearchgate.net This approach utilizes microorganisms to degrade or transform hazardous substances into less harmful compounds. researchgate.net While bioremediation has been successfully applied to petroleum-contaminated sites, its application for recalcitrant pesticides like pindone is still an area of active research. mdpi.comresearchgate.net

Composting is one bioremediation strategy that has shown potential for degrading pesticide-contaminated soils. tecnoscientifica.com The process relies on microbial activity to break down the contaminants. tecnoscientifica.com Key factors influencing the effectiveness of bioremediation include the availability of nutrients, temperature, pH, and moisture content. tecnoscientifica.com The development of specific microbial strains or consortia with the ability to degrade pindone could offer a targeted and efficient cleanup solution. researchgate.net

Future research in this area should focus on:

Isolating and characterizing microbial species capable of degrading pindone. researchgate.net

Optimizing conditions for the bioremediation of pindone in soil and water, potentially through biostimulation (adding nutrients to enhance native microbial activity) or bioaugmentation (introducing specific microbes). gkgbs.ch

Investigating the potential of phytoremediation, using plants to take up and break down pindone from contaminated soil.

Developing and testing other detoxification technologies, such as advanced oxidation processes, for the treatment of pindone-contaminated water or soil.

Advanced Mechanistic Investigations of Sub-Lethal Physiological Impacts in Environmental Organisms

The primary mode of action for pindone is the inhibition of vitamin K-dependent blood clotting factors, leading to internal hemorrhaging. pestsmart.org.aupestsmart.org.au However, the sub-lethal physiological effects of pindone exposure are not well understood, particularly in non-target organisms. researchgate.net Sub-lethal doses of anticoagulants can have significant impacts on the fertility of mammals, causing issues like abortions and reduced sperm viability. scispace.com

There is a need for more in-depth research into the broader physiological consequences of pindone exposure beyond its anticoagulant effects. This includes potential impacts on liver function, reproductive health, and immune responses in a variety of wildlife species. Understanding these sub-lethal effects is crucial for a complete assessment of the environmental risks associated with pindone use.

Future research directions should include:

Investigating the dose-dependent effects of pindone on key physiological parameters in a range of non-target species.

Elucidating the specific biochemical and cellular mechanisms underlying the observed sub-lethal impacts.

Application of 'Omics' Technologies (e.g., transcriptomics, metabolomics) to Elucidate Biological Responses

'Omics' technologies, such as transcriptomics (the study of the complete set of RNA transcripts) and metabolomics (the study of the complete set of small-molecule metabolites), offer powerful tools for understanding the complex biological responses of organisms to chemical stressors. amanote.com These approaches can provide a comprehensive, system-wide view of how an organism's gene expression and metabolic pathways are altered following exposure to a compound like pindone.

The application of these technologies to pindone research is still in its infancy. However, they hold immense potential for identifying novel biomarkers of exposure and effect, elucidating mechanisms of toxicity, and providing a more nuanced understanding of species-specific sensitivity. For example, metabolomics could be used to identify specific metabolic signatures associated with pindone exposure, even at sub-lethal concentrations.

Future research should explore:

The use of transcriptomics to identify genes and pathways that are differentially expressed in non-target organisms exposed to pindone.

The application of metabolomics to characterize the metabolic perturbations caused by pindone and to identify potential biomarkers of exposure. amanote.comcmdm.tw

Integrating 'omics' data with traditional toxicological endpoints to build more comprehensive and predictive models of pindone's environmental impact.

Q & A

Q. What analytical techniques are recommended for identifying and quantifying Pindone sodium salt in complex matrices?

Answer:

  • Chromatographic methods (e.g., HPLC or LC-MS) are optimal for separating this compound from interfering compounds in environmental or biological samples. Validate methods using spike-and-recovery experiments to assess matrix effects .
  • Spectroscopic techniques (e.g., FTIR or NMR) can confirm structural integrity, but require pure samples to avoid spectral overlap .
  • Titrimetric analysis (e.g., acid-base titration) is cost-effective for bulk quantification but lacks specificity in mixed systems .

Q. How should researchers design experiments to assess the environmental persistence of this compound?

Answer:

  • Conduct microcosm studies under controlled conditions (pH, temperature, microbial activity) to simulate environmental degradation. Measure half-life using mass balance approaches and monitor degradation byproducts via LC-MS/MS .
  • Include negative controls (e.g., sterile samples) to distinguish abiotic vs. biotic degradation pathways .

Q. What are the best practices for synthesizing high-purity this compound for toxicological studies?

Answer:

  • Optimize reaction conditions (e.g., stoichiometric ratios of precursors, solvent purity) to minimize side products. Use recrystallization in anhydrous ethanol for purification .
  • Validate purity via melting point analysis and chromatographic peak homogeneity (>98% purity threshold) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for this compound across studies?

Answer:

  • Perform meta-analysis to identify confounding variables (e.g., dose regimens, species-specific metabolism). Stratify data by experimental conditions and apply statistical models (e.g., random-effects models) to quantify heterogeneity .
  • Replicate disputed experiments using standardized protocols (e.g., OECD guidelines) to isolate methodological discrepancies .

Q. What strategies are effective for integrating multi-omics data (e.g., metabolomics, proteomics) to elucidate this compound’s mechanism of action?

Answer:

  • Use pathway enrichment analysis (e.g., KEGG, Reactome) to identify disrupted biological pathways. Cross-reference with toxicogenomics databases to prioritize high-confidence targets .
  • Apply machine learning algorithms (e.g., random forests) to integrate heterogeneous datasets and predict dose-response relationships .

Q. How should long-term stability studies of this compound be structured to account for variable storage conditions?

Answer:

  • Design accelerated stability tests (e.g., 40°C/75% relative humidity) to simulate long-term degradation. Monitor chemical integrity via HPLC and quantify degradation kinetics using Arrhenius modeling .
  • Include light-exposure cohorts to assess photodegradation pathways, particularly for environmental fate studies .

Q. What methodological frameworks are recommended for assessing this compound’s bioaccumulation potential in aquatic ecosystems?

Answer:

  • Use bioconcentration factor (BCF) assays with model organisms (e.g., zebrafish). Measure tissue concentrations via ICP-MS and normalize to lipid content .
  • Apply fugacity-based models to predict partitioning across water, sediment, and biota under varying pH and salinity conditions .

Q. How can researchers optimize detection limits for this compound in trace-level environmental samples?

Answer:

  • Implement solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to preconcentrate samples. Couple with LC-MS/MS using MRM (multiple reaction monitoring) modes for enhanced sensitivity .
  • Validate limits of detection (LOD) via calibration curves with matrix-matched standards to account for ionization suppression .

Methodological Considerations for Data Interpretation

  • Contradiction Analysis : Use Bland-Altman plots to visualize inter-study variability in toxicity metrics .
  • Data Reproducibility : Archive raw datasets and analytical protocols in FAIR-compliant repositories (e.g., Zenodo) to enable independent verification .
  • Ethical Reporting : Disclose conflicts of interest and funding sources in compliance with ICMJE guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.